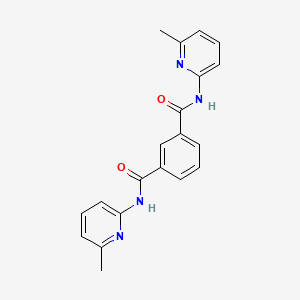
1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)-
Übersicht
Beschreibung
1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)-, more commonly known as 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide, is a synthetic organic compound that has been studied extensively for its potential applications in a variety of scientific research fields. This compound has been found to possess unique properties that make it a valuable tool for many different types of experiments.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-pyridinyl-1,3-benzenedicarboxamide has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, as a stabilizing agent in the production of pharmaceuticals, and as a substrate in enzymatic reactions. It has also been used as a ligand in metal complexes, as a reactant in the synthesis of metal-organic frameworks, and as a building block for the synthesis of functionalized materials.
Wirkmechanismus
The mechanism of action of 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide is not fully understood. However, it is believed that the compound can act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to be able to interact with other molecules, such as proteins, and to form hydrogen bonds with them. Additionally, the compound has been found to bind to DNA, which may explain its ability to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide are not well understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been found to have an anti-inflammatory effect in animal models, as well as an anti-cancer effect in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide in laboratory experiments is its ability to form stable complexes with metal ions. This makes it a useful reagent for a variety of organic synthesis reactions. Additionally, its ability to interact with proteins and DNA makes it a powerful tool for studying the effects of compounds on biological systems. However, the compound is not water soluble, which can limit its use in some experiments.
Zukünftige Richtungen
The potential future directions for 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide are numerous. Further research into its mechanism of action could lead to a better understanding of its effects on biological systems. Additionally, its ability to form stable complexes could be utilized in the development of new drugs or other compounds with therapeutic applications. Additionally, its ability to interact with proteins and DNA could be used to develop new methods of gene therapy. Finally, its ability to act as a chelating agent could be used to develop new materials with novel properties.
Synthesemethoden
The synthesis of 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide is relatively straightforward and has been reported in several scientific studies. The most commonly used synthesis method involves the reaction of 6-methyl-2-pyridinyl-1,3-benzenedicarboxylic acid with an amine in the presence of a base. This reaction typically yields the desired compound in good yields. Other methods of synthesis have also been reported, such as the reaction of 6-methyl-2-pyridinyl-1,3-benzenedicarboxylic acid with an alkyl halide and a base, as well as the reaction of 6-methyl-2-pyridinyl-1,3-benzenedicarboxylic acid and an alkyl halide with an amine in the presence of a base.
Eigenschaften
IUPAC Name |
1-N,3-N-bis(6-methylpyridin-2-yl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-6-3-10-17(21-13)23-19(25)15-8-5-9-16(12-15)20(26)24-18-11-4-7-14(2)22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATVKKXERQXPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352151 | |
| Record name | 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- | |
CAS RN |
130760-57-5 | |
| Record name | 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



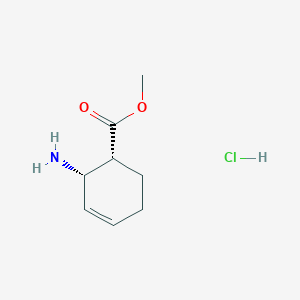
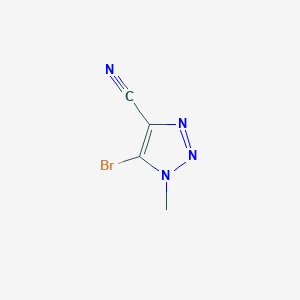
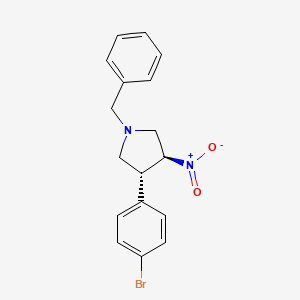
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)


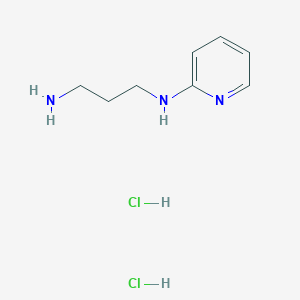


![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)



